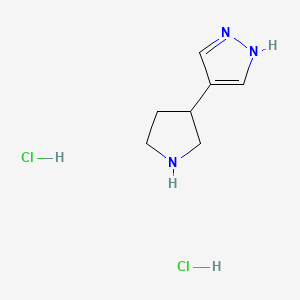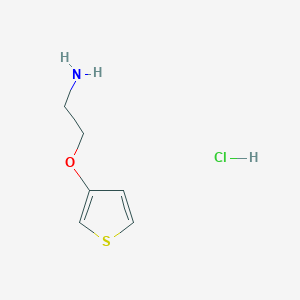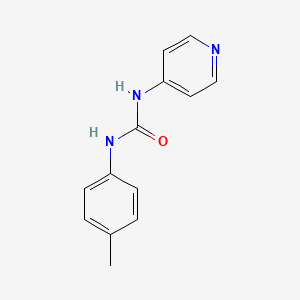
N,N'-bis(5-bromo-2-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white crystalline solid with a molecular formula of C18H20Br2N4 and a molecular weight of 458.19 g/mol. This compound has drawn significant attention due to its unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(5-bromo-2-methylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of aromatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of triethylamine and mercuric chloride in dichloromethane, followed by acidic deprotection to yield the corresponding guanidinium salts . Another method involves the use of cyanamides that react with derivatized amines, often catalyzed by copper or other metal catalysts .
Industrial Production Methods
Industrial production methods for guanidines, including N,N’-bis(5-bromo-2-methylphenyl)guanidine, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N,N’-bis(5-bromo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidines.
科学的研究の応用
N,N’-bis(5-bromo-2-methylphenyl)guanidine has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Medicine: Guanidine derivatives are explored for their potential therapeutic properties, including as kinase inhibitors and DNA minor groove binders.
Industry: The compound is used in the production of advanced materials, including electronic and biomedical materials.
作用機序
The mechanism of action of N,N’-bis(5-bromo-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
- N,N’-bis(5-chloro-2-methylphenyl)guanidine
- N,N’-bis(5-fluoro-2-methylphenyl)guanidine
- N,N’-bis(5-iodo-2-methylphenyl)guanidine
Uniqueness
N,N’-bis(5-bromo-2-methylphenyl)guanidine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific substitution reactions that are not as readily achievable with other halogens.
特性
IUPAC Name |
1,2-bis(5-bromo-2-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3/c1-9-3-5-11(16)7-13(9)19-15(18)20-14-8-12(17)6-4-10(14)2/h3-8H,1-2H3,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQAGZATBRITDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=NC2=C(C=CC(=C2)Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)
![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)



![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)
![methyl[(1-methylcyclopropyl)methyl]aminehydrochloride](/img/structure/B6616302.png)






